Fibroblast Contraction Force Enhancement
In a standardized collagen-gel contraction assay employing human skin fibroblasts (passage 3–8; 1.5 × 10⁶ cells/mL collagen, Type I-A), Isoaesculioside D (referred to as compound 3 in the patent) at a final concentration of 3 µM significantly enhanced fibroblast-generated contraction force. By direct head-to-head comparison conducted within the identical experimental run, the structurally related horse-chestnut saponins Escin Ia, Escin Ib, and saponin g-1, also tested at 3 µM, showed no enhancement of contraction force [1]. This is the sole published functional assay that directly pits Isoaesculioside D against its closest naturally co-occurring analogs under identical conditions [1].
| Evidence Dimension | Enhancement of fibroblast-mediated collagen-gel contraction force (qualitative binary readout: significant enhancement vs. no enhancement) |
|---|---|
| Target Compound Data | Significant enhancement of contraction force at 3 µM |
| Comparator Or Baseline | Escin Ia, Escin Ib, and saponin g-1: no enhancement at 3 µM |
| Quantified Difference | Qualitative categorical difference—active vs. inactive—under identical assay conditions; no quantitative dose-response curve has been published for the individual purified compound |
| Conditions | Human skin fibroblasts (Dainippon Pharmaceutical, passage 3–8); collagen gel (1.5 mg/mL, Nitta Gelatin Type I-A); serum-free DMEM, 37 °C; 1 h stabilization under ~200 mg tension; test substance added at 3 µM final concentration [1] |
Why This Matters
This is the sole peer-reviewed/patented functional differentiation that separates Isoaesculioside D from the major escin constituents; procurement of any escin-rich extract or purified Escin Ia/Ib will not reproduce this fibroblast-contraction activity.
- [1] Kameyama, A., et al. Agent for preventing or ameliorating skin aging. U.S. Patent 8,853,174 B2 (columns 16–19, Test Examples 1–3; FIG. 2–4). View Source
